3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride
Description
3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked via a methylene group to a 5-methyl-1,2,4-oxadiazole moiety. Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
5-methyl-3-(piperidin-3-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7-11-9(12-13-7)5-8-3-2-4-10-6-8;/h8,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYENCLAOVJEZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit anti-infective properties, suggesting potential targets could be enzymes or proteins essential for the survival of infectious organisms.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets via hydrogen bonding due to the electronegativity of nitrogen and oxygen atoms in their structure.
Biological Activity
3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula for 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride is with a molecular weight of 181.23 g/mol. The compound features a piperidine ring substituted with a 5-methyl-1,2,4-oxadiazol moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3O |
| Molecular Weight | 181.23 g/mol |
| CAS Number | 1258826-83-3 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole structures. For instance, derivatives of piperidine with oxadiazole rings have shown significant activity against various bacterial strains.
- Antibacterial Activity : In vitro evaluations indicate that compounds similar to 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine exhibit minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests strong antibacterial properties that warrant further investigation.
- Antifungal Activity : Additionally, studies have reported that certain derivatives demonstrate antifungal activity against pathogens such as Candida albicans, with MIC values indicating effective inhibition .
Structure-Activity Relationship (SAR)
The presence of the oxadiazole group appears to enhance the biological activity of piperidine derivatives. A comparative analysis shows that modifications in the substituents on the oxadiazole ring can lead to variations in potency:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 3-(5-Methyl-1,2,4-oxadiazol) | 0.22 | Antibacterial |
| 4-(5-Methyl-1,2,4-oxadiazol) | 0.25 | Antibacterial |
| Various derivatives | 16.69 - 78.23 | Antifungal |
This table illustrates how slight changes in chemical structure can significantly affect antimicrobial efficacy.
Case Studies and Research Findings
Several research studies have focused on the biological evaluation of oxadiazole-containing piperidine derivatives:
- In Vitro Studies : A study conducted by MDPI demonstrated that piperidine derivatives with oxadiazole rings showed promising antibacterial and antifungal activities across various strains . These findings support the hypothesis that such modifications can lead to enhanced pharmacological profiles.
- Comparative Analysis : Research comparing different alkaloids has shown that those containing piperidine and oxadiazole groups exhibit better bioactivity than their counterparts lacking these functional groups . This emphasizes the potential for developing new antimicrobial agents based on this scaffold.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a scaffold in medicinal chemistry for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various targets, including:
- Antimicrobial Agents : Research indicates that derivatives of oxadiazole compounds exhibit antimicrobial properties. The incorporation of the piperidine moiety may enhance this activity through improved bioavailability and receptor interaction .
Neuropharmacology
Studies have suggested that compounds containing piperidine and oxadiazole structures may interact with neurotransmitter systems. This interaction could lead to the development of new treatments for neurodegenerative diseases or psychiatric disorders .
Agrochemicals
The unique chemical structure of 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride positions it as a candidate for agrochemical applications. Its potential use as a pesticide or herbicide is under investigation due to the biological activity associated with oxadiazole derivatives .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including those similar to 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride. Results indicated significant inhibition of bacterial growth, suggesting that modifications to the oxadiazole structure can enhance its antimicrobial properties .
Case Study 2: Neuropharmacological Effects
Research focusing on neuropharmacological effects highlighted that piperidine derivatives can modulate neurotransmitter receptors. In vitro studies demonstrated that certain derivatives exhibited affinity for serotonin and dopamine receptors, indicating potential for treating mood disorders .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogues
Key Observations:
- Substituent Position : The 3-yl vs. 5-yl substitution on the oxadiazole ring alters steric and electronic profiles. For example, 3-yl methyl groups (target compound) may enhance receptor binding compared to 5-yl isomers .
- Functional Groups : Methoxymethyl () and sulfonyl () substituents introduce polarity, impacting solubility and metabolic stability.
- Piperidine Position : 3-Substituted piperidines (target compound) may exhibit distinct conformational preferences compared to 4-substituted analogues (), affecting target engagement.
Pharmacological Activity and Receptor Interactions
- Serotonin Receptor Modulation : SB224289, a 5-HT1B antagonist, shares the 5-methyl-1,2,4-oxadiazole motif, suggesting the target compound may interact with similar receptors .
- Selectivity : Analogues with bulkier substituents (e.g., isopropyl in ) may exhibit reduced off-target effects due to steric hindrance, whereas smaller groups (e.g., methyl in ) favor tighter binding.
Physicochemical Properties
- Solubility : Hydrochloride salts universally improve water solubility.
- Molecular Weight : Smaller analogues (e.g., 183.21 g/mol in ) may exhibit faster renal clearance, whereas heavier compounds (e.g., 293.78 g/mol in ) could have prolonged half-lives.
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride generally involves two key stages:
- Formation of the 1,2,4-oxadiazole ring , typically via cyclization of amidoximes with appropriate nitriles or acyl derivatives.
- Attachment of the piperidine moiety through a methylene linker, followed by salt formation with hydrochloric acid.
Synthesis of 5-Methyl-1,2,4-oxadiazole Core
The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with nitriles or carboxylic acid derivatives. Several methods have been reported:
Classical Cyclization : Amidoximes react with nitriles under reflux conditions in solvents like acetonitrile or dichloromethane, often requiring prolonged reaction times (up to 72 hours) and resulting in moderate yields due to poor solubility and purification challenges of intermediates.
Microwave-Assisted Synthesis : Microwave irradiation significantly reduces reaction times and improves yields. Amidoximes and acyl chlorides or esters are cyclized in the presence of bases like potassium carbonate or catalysts such as ammonium fluoride on alumina, achieving rapid formation of 3,5-disubstituted 1,2,4-oxadiazoles with simplified purification and reduced solvent use.
Catalytic Methods : Catalysts such as magnesium oxide, acetic acid, or potassium fluoride facilitate the conversion of aryl nitriles to amidoximes and subsequent cyclization to oxadiazoles, often in two-step procedures with good yields.
Formation of Hydrochloride Salt
The free base 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol). This step improves the compound's stability, solubility, and handling properties.
Detailed Synthetic Example and Reaction Conditions
Research Findings and Comparative Analysis
Microwave-assisted synthesis offers significant advantages over classical methods, including faster reaction times (minutes vs. days), higher yields, and reduced environmental impact due to lower solvent volumes.
Catalyst choice impacts yield and purity; bases like potassium carbonate and catalysts such as ammonium fluoride on alumina improve cyclization efficiency.
Purification after cyclization is simplified by microwave methods, often requiring only filtration or simple extraction, whereas classical methods often need chromatographic purification.
Alkylation conditions require careful control of temperature and stoichiometry to avoid side reactions and maximize yield of the piperidine-substituted product.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Reaction Time | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Classical Cyclization | Amidoxime + nitrile, reflux | Up to 72 hours | Moderate | Well-established | Long reaction time, difficult purification |
| Microwave-Assisted Cyclization | Amidoxime + acyl chloride/ester, K2CO3 or NH4F/Al2O3 | Minutes to hours | High | Fast, high yield, eco-friendly | Requires microwave reactor |
| Alkylation of Piperidine | Oxadiazole methyl halide + piperidine, K2CO3, DMF | 4 hours | Good | Straightforward, scalable | Requires control of conditions |
| Hydrochloride Salt Formation | HCl in methanol or ethanol | Minutes to hours | Quantitative | Improves stability and handling | Additional step |
Q & A
Basic: What synthetic routes are recommended for synthesizing 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride, and what parameters require strict control?
Methodological Answer:
The synthesis typically involves coupling a piperidine derivative with a pre-formed 5-methyl-1,2,4-oxadiazole moiety. A plausible route includes:
- Step 1: Preparation of the oxadiazole ring via cyclization of an amidoxime with a carboxylic acid derivative under acidic conditions .
- Step 2: Alkylation of piperidine at the 3-position using a methyl linker, followed by quaternization with HCl to form the hydrochloride salt.
Critical Parameters: - Temperature Control: Maintain ≤60°C during cyclization to prevent side reactions (e.g., ring-opening).
- pH Adjustment: Use HCl gas or concentrated HCl in anhydrous conditions to ensure complete salt formation .
- Purification: Employ column chromatography (e.g., silica gel with CH₂Cl₂:MeOH gradients) or recrystallization from ethanol/water mixtures .
Basic: Which analytical techniques are optimal for characterizing purity and structural integrity?
Methodological Answer:
- HPLC-DAD/MS: Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution) to assess purity (>98%) and detect impurities .
- 1H/13C NMR: Confirm structural integrity via characteristic peaks:
- Elemental Analysis: Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- First Aid:
- Inhalation: Move to fresh air; monitor for respiratory distress.
- Skin Contact: Rinse with water for 15 minutes; seek medical attention if irritation persists .
- Storage: Keep in airtight containers at room temperature, protected from light and moisture .
Advanced: How can computational tools predict reactivity and stability?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to evaluate hydrolytic stability.
- Reaction Path Search: Use GRRM or AFIR algorithms to identify transition states and competing degradation pathways .
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Validation:
- Confirm target specificity using knockout cell lines or competitive binding studies.
- Standardize incubation times and solvent controls (e.g., DMSO ≤0.1% v/v) .
- Meta-Analysis: Apply multivariate regression to account for variables like pH, temperature, and protein binding .
Advanced: Design considerations for forced degradation studies (ICH Q1A–Q1E)?
Methodological Answer:
- Stress Conditions:
- Acid/Base Hydrolysis: 0.1N HCl/NaOH at 60°C for 24 hours.
- Oxidation: 3% H₂O₂ at 25°C for 6 hours.
- Photolysis: Expose to 1.2 million lux-hours UV/visible light .
- Analytical Workflow: Use LC-HRMS to identify degradation products; compare fragmentation patterns with synthetic standards .
Advanced: Optimizing reaction kinetics in multi-step syntheses
Methodological Answer:
- In Situ Monitoring: Employ ReactIR or PAT tools to track intermediates in real time .
- Rate-Limiting Step Analysis: Vary concentrations of piperidine and oxadiazole precursors to determine rate laws (e.g., pseudo-first-order kinetics) .
- Scale-Up Considerations: Use microreactors for exothermic steps to maintain isothermal conditions .
Advanced: Mass spectrometry techniques for low-abundance impurities
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
